molecular formula C24H20N6O3S B11266219 Ethyl 2-(2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamido)benzoate

Ethyl 2-(2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamido)benzoate

Cat. No.: B11266219
M. Wt: 472.5 g/mol
InChI Key: FWBFVPGYDKEIBA-UHFFFAOYSA-N
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Description

Ethyl 2-(2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamido)benzoate is a complex organic compound that belongs to the class of pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine core, makes it a subject of interest for researchers exploring new therapeutic agents.

Preparation Methods

The synthesis of Ethyl 2-(2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamido)benzoate involves multiple steps, starting from the preparation of the core pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine structure. The synthetic route typically includes the following steps:

Industrial production methods for this compound would likely involve optimization of these steps to improve yield and scalability.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamido)benzoate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes and receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as the suppression of viral replication or the induction of apoptosis in cancer cells .

Properties

Molecular Formula

C24H20N6O3S

Molecular Weight

472.5 g/mol

IUPAC Name

ethyl 2-[[2-[(11-phenyl-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl)sulfanyl]acetyl]amino]benzoate

InChI

InChI=1S/C24H20N6O3S/c1-2-33-23(32)17-10-6-7-11-18(17)25-21(31)15-34-24-27-26-22-20-14-19(16-8-4-3-5-9-16)28-30(20)13-12-29(22)24/h3-14H,2,15H2,1H3,(H,25,31)

InChI Key

FWBFVPGYDKEIBA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NN=C3N2C=CN4C3=CC(=N4)C5=CC=CC=C5

Origin of Product

United States

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